3,5-Dibromo-2-chloro-6-fluorobenzoic acid
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Overview
Description
3,5-Dibromo-2-chloro-6-fluorobenzoic acid is a halogenated derivative of benzoic acid. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring, making it a highly substituted benzoic acid derivative. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-chloro-6-fluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the bromination of 2-chloro-6-fluorobenzoic acid, followed by further bromination to introduce the second bromine atom at the 5-position. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-chloro-6-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form less oxidized derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,5-Dibromo-2-chloro-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-chloro-6-fluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzoic acid
- 3,5-Dibromo-2-fluorobenzoic acid
- 3,5-Dibromo-2-chlorobenzoic acid
Uniqueness
3,5-Dibromo-2-chloro-6-fluorobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring. This high degree of halogenation can impart distinct chemical and physical properties, such as increased reactivity and specific binding interactions in biological systems .
Properties
Molecular Formula |
C7H2Br2ClFO2 |
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Molecular Weight |
332.35 g/mol |
IUPAC Name |
3,5-dibromo-2-chloro-6-fluorobenzoic acid |
InChI |
InChI=1S/C7H2Br2ClFO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) |
InChI Key |
JOMGBIREKKYKBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)C(=O)O)F)Br |
Origin of Product |
United States |
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